molecular formula C9H6F3NO3S B12858010 1H-indol-4-yl trifluoromethanesulfonate

1H-indol-4-yl trifluoromethanesulfonate

Cat. No.: B12858010
M. Wt: 265.21 g/mol
InChI Key: ZOYUAHDHSGGDBS-UHFFFAOYSA-N
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Description

1H-indol-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, which can significantly alter the reactivity and properties of the indole ring.

Preparation Methods

The synthesis of 1H-indol-4-yl trifluoromethanesulfonate typically involves the reaction of an indole derivative with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products .

Chemical Reactions Analysis

1H-indol-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-indol-4-yl trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-indol-4-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethanesulfonate group can enhance the compound’s ability to interact with enzymes and receptors, leading to changes in their activity. The indole ring can also participate in hydrogen bonding and π-π interactions, which are important for its biological activity .

Comparison with Similar Compounds

1H-indol-4-yl trifluoromethanesulfonate can be compared with other indole derivatives, such as:

These compounds highlight the importance of the position of the trifluoromethanesulfonate group in determining the reactivity and biological activity of indole derivatives.

Properties

Molecular Formula

C9H6F3NO3S

Molecular Weight

265.21 g/mol

IUPAC Name

1H-indol-4-yl trifluoromethanesulfonate

InChI

InChI=1S/C9H6F3NO3S/c10-9(11,12)17(14,15)16-8-3-1-2-7-6(8)4-5-13-7/h1-5,13H

InChI Key

ZOYUAHDHSGGDBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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